Gly-gly-tyr-arg

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Investigating Antibody Specificity

Source

Gly-Gly-Tyr-Arg = 97 HPLC 70195-20-9 - Sigma-Aldrich:

Peptide Separation Techniques

Gly-gly-tyr-arg serves as a model peptide in research focused on optimizing techniques for separating complex mixtures of peptides. Scientists can use this well-defined peptide to evaluate the performance of separation methods like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) [2]. By studying how effectively Gly-gly-tyr-arg separates from other peptides, researchers can refine these techniques and improve the analysis of complex biological samples.

Source

Gly-Gly-Tyr-Arg = 97 HPLC 70195-20-9 - Sigma-Aldrich:

Understanding Cross-linking Reagents

Gly-gly-tyr-arg finds use as a model substrate for studying the chemistry of cross-linking reagents. These reagents are used to link proteins together to study their interactions or stabilize them for further analysis. Researchers can use Gly-gly-tyr-arg to understand how specific cross-linking reagents, like 3,3′-dithiobis(sulfosuccinimidylpropionate) (DTSSP), react with peptides [3]. This knowledge helps scientists develop more efficient and targeted cross-linking strategies for various protein research applications.

Source

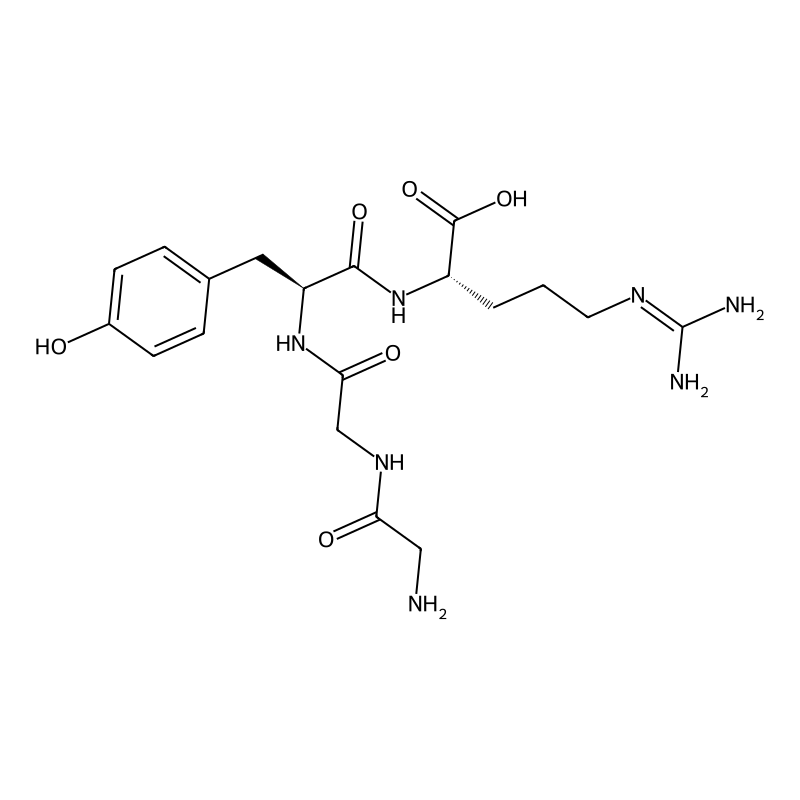

Glycyl-glycyl-tyrosyl-arginine, commonly referred to as Gly-gly-tyr-arg, is a tetrapeptide composed of four amino acids: two glycine residues, one tyrosine residue, and one arginine residue. Its molecular formula is C19H29N7O6, and it has a molecular weight of approximately 421.48 g/mol . The structure of Gly-gly-tyr-arg features a sequence where the glycine residues are linked to tyrosine and arginine through peptide bonds, forming a linear chain that can adopt various conformations in solution.

As mentioned earlier, GGYR functions as an inhibitor of the enzyme papain. The exact mechanism is not fully elucidated, but it likely involves binding to the active site of papain, the region responsible for substrate (protein) binding and cleavage []. This binding prevents papain from interacting with its target substrates, thereby inhibiting its enzymatic activity. The positively charged arginine side chain of GGYR might be crucial for interaction with the negatively charged residues in the papain active site [].

Gly-gly-tyr-arg exhibits various biological activities attributed to its constituent amino acids. Tyrosine is known for its role in neurotransmitter synthesis and antioxidant properties, while arginine plays a crucial role in nitric oxide production and immune function. The combination of these residues may enhance the peptide's ability to modulate physiological processes such as hormone regulation and immune response. Research indicates that peptides containing tyrosine and arginine can exhibit neuroprotective effects and influence metabolic pathways .

Gly-gly-tyr-arg can be synthesized through several methods:

- Solid Phase Peptide Synthesis (SPPS): This widely used technique involves sequential addition of protected amino acids to a solid support, followed by deprotection steps to yield the final peptide product.

- Liquid Phase Synthesis: In this method, amino acids are dissolved in solution and reacted under controlled conditions to form peptide bonds.

- Enzymatic Synthesis: Utilizing specific enzymes such as proteases can facilitate the formation of peptide bonds under mild conditions, often resulting in higher purity products .

Gly-gly-tyr-arg has several applications across various fields:

- Pharmaceuticals: It is studied for potential therapeutic effects in neuroprotection and modulation of immune responses.

- Biotechnology: Used as a building block in the design of more complex peptides or proteins for research purposes.

- Cosmetics: Due to its potential antioxidant properties, it may be included in formulations aimed at skin health .

Studies on Gly-gly-tyr-arg interactions have focused on its binding affinity with receptors and enzymes due to the presence of arginine and tyrosine. For instance, research has shown that peptides containing arginine can enhance cell signaling pathways by interacting with specific receptors involved in growth factor signaling . Additionally, its antioxidant properties may allow it to interact with metal ions, thereby preventing oxidative stress.

Gly-gly-tyr-arg shares structural similarities with several other peptides. Below are some comparable compounds along with their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glycyl-tyrosyl | Gly-Tyr | Involves only one glycine and lacks arginine |

| Tyrosyl-glycyl | Tyr-Gly | Contains tyrosine but no arginine |

| Arginyl-glycyl | Arg-Gly | Focuses on arginine's role without tyrosine |

| Glycyl-glycyl | Gly-Gly | Similar structure but lacks aromatic properties |

Gly-gly-tyr-arg is unique due to the combination of two glycine residues with both a hydrophilic (arginine) and an aromatic (tyrosine) side chain, which may influence its solubility and biological activity compared to these similar compounds.

Molecular Formula and Exact Mass

Glycyl-glycyl-tyrosyl-arginine exhibits the molecular formula C₁₉H₂₉N₇O₆, representing a tetrapeptide composed of four amino acid residues linked by peptide bonds [1]. The compound possesses a molecular weight of 451.48 daltons, with an exact mass determined to be 451.21793167 daltons through high-resolution mass spectrometry [7] [9]. The Chemical Abstracts Service registry number for this tetrapeptide is 70195-20-9, and it is catalogued in the PubChem database under compound identification number 125825 [1] [7].

The molecular composition includes 19 carbon atoms, 29 hydrogen atoms, 7 nitrogen atoms, and 6 oxygen atoms, arranged in a linear peptide chain configuration [1] [11]. The compound exists as a zwitterionic species under physiological conditions, with the molecular weight calculation accounting for the loss of three water molecules during peptide bond formation between the constituent amino acids [7].

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₉N₇O₆ |

| Molecular Weight | 451.48 Da |

| Exact Mass | 451.21793167 Da |

| CAS Number | 70195-20-9 |

| PubChem CID | 125825 |

| SMILES Notation | C1=CC(=CC=C1CC@@HNC(=O)CNC(=O)CN)O |

Primary Sequence Analysis

The primary sequence of glycyl-glycyl-tyrosyl-arginine follows the arrangement glycine-glycine-tyrosine-arginine from the amino terminus to the carboxyl terminus [1] [11]. This tetrapeptide sequence is commonly abbreviated as glycyl-glycyl-tyrosyl-arginine in systematic nomenclature, with the International Union of Pure and Applied Chemistry condensed notation written as H-Gly-Gly-Tyr-Arg-OH [1].

The peptide backbone consists of three peptide bonds connecting the four amino acid residues, with the amino terminus bearing a free amino group and the carboxyl terminus containing a free carboxyl group [1] [11]. The sequence exhibits a specific arrangement where two glycine residues occupy the first and second positions, providing maximum conformational flexibility, followed by tyrosine at the third position contributing aromatic character, and arginine at the fourth position imparting basic properties [8].

| Position | Amino Acid | Three-Letter Code | Single-Letter Code | Molecular Formula | Side Chain Type |

|---|---|---|---|---|---|

| 1 | Glycine | Gly | G | C₂H₅NO₂ | Nonpolar |

| 2 | Glycine | Gly | G | C₂H₅NO₂ | Nonpolar |

| 3 | Tyrosine | Tyr | Y | C₉H₁₁NO₃ | Polar aromatic |

| 4 | Arginine | Arg | R | C₆H₁₄N₄O₂ | Basic |

The sequential arrangement creates a peptide with distinct functional domains, where the amino-terminal glycyl-glycyl dipeptide unit provides conformational freedom, the central tyrosine residue offers aromatic interaction capability, and the carboxyl-terminal arginine contributes positive charge and hydrogen bonding potential [8].

Physicochemical Characteristics

Glycyl-glycyl-tyrosyl-arginine demonstrates amphiphilic properties due to its combination of hydrophobic and hydrophilic amino acid residues [11]. The compound exhibits a net positive charge of +1 at physiological pH 7.0, primarily attributed to the protonated guanidinium group of the arginine residue [7] [11]. The estimated isoelectric point ranges between 10-11, reflecting the basic nature imparted by the arginine residue [19].

The tetrapeptide displays moderate water solubility, with reported solubility of 2 milligrams per milliliter in aqueous solution, producing clear and colorless solutions [11]. The compound requires storage at -20°C to maintain stability, and commercial preparations typically achieve purity levels of 97% or higher as determined by high-performance liquid chromatography [11].

The molecular structure contains eight hydrogen bond donors and six hydrogen bond acceptors, contributing to its ability to form extensive hydrogen bonding networks with target proteins [5]. The peptide backbone possesses approximately 12 rotatable bonds, primarily concentrated in the arginine side chain and the flexible glycyl-glycyl segment, providing significant conformational adaptability [8] [15] [16].

| Property | Value |

|---|---|

| Net Charge at pH 7 | +1 |

| Isoelectric Point | ~10-11 |

| Water Solubility | 2 mg/mL |

| Hydrogen Bond Donors | 8 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 12 |

| Storage Temperature | -20°C |

| Purity (HPLC) | ≥97% |

Stereochemistry and Conformational States

The stereochemical configuration of glycyl-glycyl-tyrosyl-arginine features L-stereochemistry for the tyrosine and arginine residues, while the glycine residues lack chiral centers [1] [8]. The tetrapeptide adopts multiple conformational states in aqueous solution due to the high flexibility imparted by the two glycine residues at positions 1 and 2 [15] [16].

Computational studies and nuclear magnetic resonance spectroscopy indicate that the peptide predominantly exists in extended conformations, with approximately 35-40% adopting extended beta-strand-like conformations [12] [29]. Type II beta-turn conformations account for 20-25% of the conformational ensemble, particularly stabilized by the glycyl-glycyl sequence through hydrogen bonding interactions [12] [20].

Random coil conformations represent 25-30% of the total conformational distribution, reflecting the entropic preference for disordered states in aqueous solution [15] [16]. Compact folded states comprise only 5-10% of the ensemble, typically involving intramolecular interactions between the tyrosine aromatic ring and the arginine guanidinium group [18] [21].

The conformational flexibility is primarily governed by the phi and psi dihedral angles of the glycine residues, which can access all regions of Ramachandran space without steric hindrance [15] [17]. The tyrosine residue shows preference for beta-sheet conformations due to aromatic constraints, while the arginine residue typically adopts extended conformations to optimize solvation of its charged side chain [8] [18].

| Conformation Type | Population (%) | Stabilizing Factors | Functional Role |

|---|---|---|---|

| Extended β-strand | 35-40 | Glycine flexibility, arginine solvation | Optimal enzyme binding |

| Type II β-turn | 20-25 | Glycyl-glycyl sequence, hydrogen bonding | Induced fit mechanism |

| Random coil | 25-30 | Entropic preference, solvation | Default solution state |

| Compact folded | 5-10 | Tyrosine-arginine interactions | Storage conformation |

| Semi-extended | 15-20 | Intermediate stabilization | Transition states |

Structure-Activity Relationships

The structure-activity relationships of glycyl-glycyl-tyrosyl-arginine demonstrate clear correlations between specific structural elements and biological function [13]. The glycyl-glycyl dipeptide unit at the amino terminus provides essential conformational flexibility required for effective enzyme inhibition, particularly in papain inhibition where conformational adaptation is critical for binding site recognition [11].

The tyrosine residue at position 3 contributes aromatic interactions through pi-pi stacking and edge-to-face interactions with complementary aromatic residues in target proteins [18] [21]. The phenolic hydroxyl group of tyrosine provides additional hydrogen bonding capability, modulating binding affinity and specificity [18] [21]. Substitution or modification of the tyrosine residue significantly reduces biological activity, indicating its essential role in molecular recognition [12].

The arginine residue at the carboxyl terminus serves as the primary electrostatic anchor, with its guanidinium group forming bidentate hydrogen bonds and electrostatic interactions with negatively charged residues in target proteins [19]. The extended aliphatic side chain of arginine provides hydrophobic contact surface while positioning the charged guanidinium group for optimal electrostatic interactions [19] [21].

The overall charge distribution creates a dipolar molecule with neutral amino-terminal region and positively charged carboxyl-terminal region, determining protein interaction specificity and cellular uptake mechanisms [13]. The hydrophobic-hydrophilic balance achieved through the combination of glycine, tyrosine, and arginine residues enables selective membrane interactions and protein binding [13].

Peptide backbone flexibility allows induced fit binding mechanisms, where the tetrapeptide can adapt its conformation to complement the binding site geometry of target proteins [15] [16]. This conformational adaptability is crucial for the broad-spectrum activity observed against various protease enzymes [24].

| Structural Element | Functional Contribution | Activity Relationship |

|---|---|---|

| Glycyl-glycyl unit | Maximum conformational flexibility | Essential for papain inhibition |

| Tyrosine aromatic ring | π-π interactions, aromatic stacking | Required for enzyme recognition |

| Tyrosine hydroxyl group | Hydrogen bonding, polarity modulation | Controls binding strength |

| Arginine guanidinium group | Electrostatic interactions, binding affinity | Critical for target specificity |

| Peptide backbone flexibility | Induced fit binding capability | Enables conformational adaptation |

| Charge distribution pattern | Protein interaction selectivity | Determines target specificity |

| Hydrophobic-hydrophilic balance | Membrane and protein binding | Controls cellular uptake |

| Hydrogen bonding network | Complex stabilization | Affects binding kinetics |

Fluorenylmethyloxycarbonyl/tert-Butyl Strategy

The fluorenylmethyloxycarbonyl/tert-butyl protection scheme constitutes the most widely employed approach for glycyl-glycyl-tyrosyl-arginine synthesis [4] [3] [5]. This methodology utilizes fluorenylmethyloxycarbonyl groups for temporary α-amino protection and tert-butyl-based groups for semi-permanent side chain protection. The synthesis proceeds through repetitive cycles of deprotection using twenty percent piperidine in N,N-dimethylformamide, followed by coupling reactions facilitated by phosphonium or uronium-based reagents [6].

The coupling efficiency for glycyl-glycyl-tyrosyl-arginine synthesis using this strategy typically achieves eighty-five to ninety-five percent yield per coupling step [7] [5]. The glycine residues present minimal steric hindrance, facilitating rapid coupling reactions, while the tyrosine and arginine residues require careful attention to prevent incomplete coupling due to their bulkier protecting groups [8] [9].

tert-Butyloxycarbonyl/Benzyl Strategy

The tert-butyloxycarbonyl/benzyl protection strategy offers an alternative approach for glycyl-glycyl-tyrosyl-arginine synthesis, particularly advantageous for peptides containing ester or thioester functionalities [10] [11] [12]. This methodology employs tert-butyloxycarbonyl groups for α-amino protection and benzyl-based groups for side chain protection. Deprotection cycles utilize twenty to fifty percent trifluoroacetic acid in dichloromethane, followed by neutralization with tertiary amines [13] [12].

The synthesis typically proceeds with in situ neutralization protocols, achieving high coupling efficiencies even for difficult sequences [13]. The crystalline nature of tert-butyloxycarbonyl-protected amino acids provides enhanced stability during storage and handling, making this approach suitable for large-scale production scenarios [10].

Green Chemistry Approaches

Recent developments in environmentally sustainable peptide synthesis have introduced novel methodologies for glycyl-glycyl-tyrosyl-arginine production [14] [15] [16]. The combination of Oxyma Pure and tertiary-butyl ethyl carbodiimide enables the utilization of side chain unprotected arginine and histidine residues in green solvents such as N-butylpyrrolidinone [14] [15]. This approach significantly reduces the atom economy burden associated with extensive protecting group usage.

Microwave-assisted aqueous synthesis represents another green chemistry advancement, enabling peptide synthesis without hydroxy side chain protection [16]. The methodology employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as the coupling reagent, achieving efficient reaction progression without substantial O-acylation side reactions [16].

Solution-Phase Synthesis Techniques

Solution-phase methodologies provide viable alternatives for glycyl-glycyl-tyrosyl-arginine synthesis, particularly when large-scale production or specific reaction conditions are required [17] [18] [19]. These approaches offer greater flexibility in reaction monitoring and intermediate isolation compared to solid-phase methods.

Fragment Condensation Strategy

Fragment condensation methodology involves the preparation of protected dipeptide or tripeptide fragments followed by convergent coupling to form the target tetrapeptide [20] [21]. For glycyl-glycyl-tyrosyl-arginine synthesis, typical fragments include protected glycyl-glycine and tyrosyl-arginine units. The coupling reactions commonly employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with N-hydroxysuccinimide or dicyclohexylcarbodiimide with 1-hydroxybenzotriazole activation [22].

This strategy achieves yields ranging from seventy to eighty-five percent for the final coupling step [20]. The methodology proves particularly advantageous for large-scale production where intermediate purification and characterization are beneficial for quality control purposes [23] [20].

Linear Sequential Coupling

Linear sequential coupling involves the stepwise addition of individual amino acids in solution phase, analogous to solid-phase synthesis but without polymer support [24] [25]. The methodology typically employs phosphonium-based reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate or uronium-based reagents like O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate [22] [25] [6].

Research demonstrates that solution-phase coupling yields for peptide-oligonucleotide conjugates using these reagents achieve ninety-five percent efficiency with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, while phosphonium and uronium reagents in N,N-dimethylformamide produce lower yields [22]. Temperature optimization studies indicate that elevated temperatures provide minimal yield improvements, suggesting rapid reaction completion under standard conditions [22].

Mixed Anhydride Methodology

Mixed anhydride formation represents a classical approach for amide bond formation in peptide synthesis [17] [18]. For glycyl-glycyl-tyrosyl-arginine synthesis, this methodology involves the activation of carboxylic acid functionalities using isobutyl chloroformate in the presence of N-methylmorpholine base [26]. The resulting mixed anhydrides react with amino components to form peptide bonds with moderate to good yields.

The methodology proves particularly effective for coupling reactions involving sterically hindered amino acids or when standard coupling reagents fail to provide satisfactory results [17] [26]. Typical yields range from sixty-five to eighty percent, with careful temperature control essential to prevent decomposition of the reactive anhydride intermediates [26].

Resin Loading Protocols for Glycyl-glycyl-tyrosyl-arginine Synthesis

Efficient resin loading constitutes a critical parameter determining the overall success of solid-phase peptide synthesis [27] [28] [29] [30]. The loading density directly influences coupling efficiency, peptide purity, and final yield. For glycyl-glycyl-tyrosyl-arginine synthesis, several resin types and loading protocols demonstrate superior performance characteristics.

Wang Resin Loading Protocols

Wang resin provides excellent stability and high loading capacity for glycyl-glycyl-tyrosyl-arginine synthesis [29] [31]. The loading protocol involves the attachment of the C-terminal arginine residue through esterification of the resin hydroxyl groups. The standard procedure employs four equivalents of fluorenylmethyloxycarbonyl-arginine and 1-hydroxybenzotriazole in N,N-dimethylformamide, with N,N'-diisopropylcarbodiimide activation and catalytic 4-(N,N-dimethylamino)pyridine [29].

Loading capacities typically range from 0.5 to 1.2 millimoles per gram of resin [27] [29]. The substitution level can be accurately determined through photometric measurement of fluorenylmethyloxycarbonyl release using piperidine cleavage [30]. The loading efficiency generally exceeds ninety percent when optimal reaction conditions are maintained [29].

2-Chlorotrityl Chloride Resin Protocols

2-Chlorotrityl chloride resin offers mild loading and cleavage conditions, minimizing side reactions during glycyl-glycyl-tyrosyl-arginine synthesis [32] [33]. The loading procedure involves direct nucleophilic displacement of the chloride leaving group by the amino acid carboxylate [29]. Two equivalents of fluorenylmethyloxycarbonyl-arginine and four equivalents of N,N-diisopropylethylamine in dichloromethane provide optimal loading conditions [29].

This resin type achieves loading capacities of 0.8 to 1.6 millimoles per gram, with the advantage of facile cleavage using dilute trifluoroacetic acid solutions [27] [29]. The mild cleavage conditions prove particularly beneficial for acid-sensitive peptides and reduce the formation of truncation products [32] [33].

Rink Amide Resin Loading

Rink amide resin enables the synthesis of C-terminal amide derivatives of glycyl-glycyl-tyrosyl-arginine [31]. The resin contains a preformed amide linkage, requiring only standard coupling procedures for the first amino acid attachment [31]. The loading typically employs standard fluorenylmethyloxycarbonyl chemistry with conventional coupling reagents [31].

Loading capacities range from 0.4 to 0.8 millimoles per gram, slightly lower than other resin types due to the reduced accessibility of the attachment site [27]. However, the resin provides excellent stability throughout the synthesis and enables clean C-terminal amide formation upon cleavage [31].

Protection and Deprotection Strategies

Effective protecting group strategies ensure selective reactions and prevent unwanted side reactions during glycyl-glycyl-tyrosyl-arginine synthesis [34] [8] [35]. The choice of protecting groups must consider orthogonality, stability, and ease of removal while maintaining peptide integrity.

α-Amino Protection Strategies

The α-amino groups of glycyl-glycyl-tyrosyl-arginine require temporary protection that can be selectively removed without affecting other protecting groups [34] [8]. Fluorenylmethyloxycarbonyl protection provides optimal orthogonality with tert-butyl-based side chain protection [34] [3]. The deprotection mechanism involves base-catalyzed β-elimination, forming dibenzofulvene and carbon dioxide as byproducts [34].

Standard deprotection conditions employ twenty percent piperidine in N,N-dimethylformamide for fifteen to thirty minutes [32] [34]. Alternative bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene or morpholine can be employed when piperidine causes unwanted side reactions [34]. The completeness of deprotection can be monitored through ultraviolet spectroscopy at 301 nanometers [30].

tert-Butyloxycarbonyl protection represents an alternative approach, particularly suitable when benzyl-based side chain protection is employed [34] [11]. Deprotection utilizes trifluoroacetic acid treatment, generating tert-butyl cations that require appropriate scavenging to prevent alkylation side reactions [34] [12].

Tyrosine Side Chain Protection

The phenolic hydroxyl group of tyrosine requires protection to prevent unwanted acylation reactions during peptide synthesis [34] [8] [9]. tert-Butyl protection provides excellent compatibility with fluorenylmethyloxycarbonyl α-amino protection [34] [8]. The protecting group demonstrates stability to basic deprotection conditions while being readily cleaved under acidic conditions [34].

Installation of tert-butyl protection typically occurs during amino acid synthesis through alkylation with tert-butyl bromide or isobutylene in the presence of acid catalysts [34]. Alternative protecting groups include benzyl esters when tert-butyloxycarbonyl α-amino protection is employed [34].

During final cleavage, careful attention must be paid to prevent benzylation of sensitive residues when benzyl-based protecting groups are removed [9]. The inclusion of appropriate scavengers such as ethanedithiol helps minimize these unwanted reactions [9].

Arginine Guanidinium Protection

The guanidinium functionality of arginine requires robust protection that withstands multiple synthesis cycles while remaining cleavable under final deprotection conditions [34] [8] [14]. 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl protection provides optimal stability and orthogonality with fluorenylmethyloxycarbonyl chemistry [34] [8].

Recent developments in green chemistry have demonstrated the feasibility of employing unprotected arginine residues when appropriate coupling conditions are utilized [14] [15]. The combination of Oxyma Pure and tertiary-butyl ethyl carbodiimide enables efficient coupling without guanidinium protection, significantly reducing synthetic complexity [14] [15].

For tert-butyloxycarbonyl-based synthesis, tosyl protection of the guanidinium group provides adequate stability [34] [8]. However, this protecting group may undergo incomplete removal under standard cleavage conditions, requiring extended treatment times or alternative cleavage cocktails [8].

Purification and Isolation Methods

Effective purification strategies are essential for obtaining high-purity glycyl-glycyl-tyrosyl-arginine suitable for biological applications [36] [37] [38] [39]. The choice of purification methodology depends on the scale of synthesis, required purity, and intended application.

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase high-performance liquid chromatography represents the gold standard for glycyl-glycyl-tyrosyl-arginine purification [37] [38] [39] [40]. The methodology exploits hydrophobic interactions between the peptide and octadecyl-modified silica stationary phases [39]. Typical mobile phase systems employ aqueous trifluoroacetic acid with acetonitrile gradients [37] [39].

The optimal trifluoroacetic acid concentration ranges from 0.2 to 0.25 percent, significantly higher than traditionally employed concentrations [39]. This increased concentration enhances ion-pairing interactions and improves separation selectivity [39]. Gradient conditions typically employ 0.5 to 2.0 percent acetonitrile per minute to optimize resolution [39].

Purification yields typically achieve 80 to 95 percent recovery with purities exceeding 95 percent [36] [37]. The methodology scales effectively from analytical to preparative applications, with specialized preparative columns capable of handling gram quantities of crude peptide [38] [39].

Ion Exchange Chromatography

Ion exchange chromatography provides an alternative purification approach, particularly useful for removing salt impurities and charge-based contaminants [38] [39]. The basic character of glycyl-glycyl-tyrosyl-arginine enables effective purification using cation exchange resins [39]. Strong cation exchange materials such as sulfonated polystyrene provide robust separation capabilities [39].

Elution typically employs salt gradients or pH gradients to achieve selective peptide release [39]. Sodium chloride gradients from 0 to 1 molar concentration effectively separate the tetrapeptide from neutral and anionic impurities [38]. The methodology achieves purities of 85 to 95 percent with recovery yields of 85 to 95 percent [36].

Size Exclusion Chromatography

Size exclusion chromatography serves as an effective method for removing high molecular weight impurities and polymeric by-products [41] [38] [39]. The technique proves particularly valuable following solid-phase synthesis where resin leakage or oligomeric side products may contaminate the crude peptide [38].

Typical stationary phases include cross-linked dextran or polyacrylamide gels with appropriate molecular weight cut-offs [39]. Mobile phases generally consist of aqueous buffer systems at physiological pH to maintain peptide stability [39]. The methodology achieves recovery yields of 90 to 98 percent with moderate purification efficiency [36].

Crystallization Techniques

Crystallization provides an attractive purification alternative when suitable conditions can be identified [36] [41]. The methodology offers the advantage of producing highly pure material with minimal solvent consumption [36]. For glycyl-glycyl-tyrosyl-arginine, crystallization from aqueous ethanol or aqueous acetonitrile systems often proves successful [41].

The process typically involves slow cooling or anti-solvent addition to induce crystal nucleation and growth [41]. Seeding with pure material can enhance crystallization efficiency and control crystal morphology [41]. Successful crystallization typically yields 90 to 98 percent purity with recovery yields of 70 to 90 percent [36].

Isolation and Final Processing

Following purification, glycyl-glycyl-tyrosyl-arginine requires appropriate isolation to obtain the final product in stable form [36] [41]. Lyophilization represents the most common isolation technique, providing a stable powder suitable for storage and handling [41] [39]. The process involves freezing aqueous solutions followed by sublimation under vacuum conditions [41].

Alternative isolation methods include precipitation techniques using organic solvents or spray drying for large-scale applications [36] [41]. Spray drying offers advantages for industrial production, providing controlled particle size and moisture content [41]. The choice of isolation method depends on the intended application and storage requirements [36] [41].